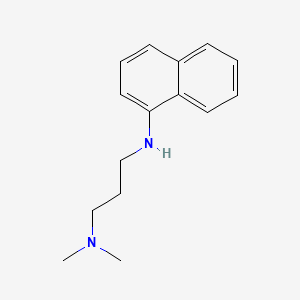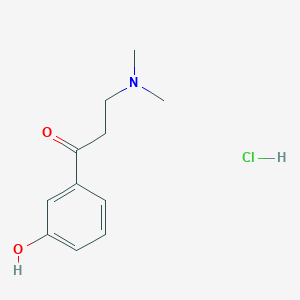![molecular formula C18H16N4O3S B11997919 {2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)
{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid: 2-Methylphenoxyacetic acid , is a chemical compound with the molecular formula C₉H₁₀O₃ . It belongs to the class of phenoxyacetic acids and exhibits interesting biological properties .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves the reaction of appropriate starting materials. Unfortunately, specific synthetic routes for this compound are not widely documented. it likely involves the condensation of a hydrazine derivative with a phenoxyacetic acid derivative.
Industrial Production: As of now, there is limited information on large-scale industrial production methods for this compound. Researchers primarily synthesize it in the laboratory setting for scientific investigations.
Análisis De Reacciones Químicas
Reactivity:
- Oxidation : The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
- Reduction : Reduction reactions could yield reduced derivatives of the compound.
- Substitution : Substitution reactions may occur at the aromatic ring or other functional groups.
- Hydrazine derivatives : Used in the initial condensation step.
- Acids and bases : Employed for pH adjustments during synthesis.
- Solvents : Various organic solvents facilitate the reactions.
Major Products: The major products formed during these reactions would depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Synthetic Intermediates : Researchers use this compound as an intermediate in the synthesis of other organic molecules.
- Functional Group Transformations : Its reactivity makes it valuable for studying chemical transformations.
- Anti-inflammatory Properties : Recent studies suggest that this compound acts as a peroxisome proliferator-activated receptor (PPAR) agonist, potentially regulating central inflammation .
- Brain Inflammation Control : It may play a role in controlling brain inflammation processes.
- Limited Industrial Applications : Due to its specialized nature, industrial applications remain limited.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects is not fully elucidated. its interaction with PPARs likely plays a key role in modulating inflammation and other biological processes.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, researchers can explore related compounds such as (2-{(E)-[({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid . Further investigations are needed to highlight its uniqueness.
Propiedades
Fórmula molecular |
C18H16N4O3S |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-[2-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N4O3S/c1-12-6-8-13(9-7-12)17-20-21-18(26)22(17)19-10-14-4-2-3-5-15(14)25-11-16(23)24/h2-10H,11H2,1H3,(H,21,26)(H,23,24)/b19-10+ |
Clave InChI |
KGVZMTOTLCTJRL-VXLYETTFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)



![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)

